molecular formula C11H11N3O3S B11849567 3-Ethyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one CAS No. 916137-32-1

3-Ethyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one

Cat. No.: B11849567
CAS No.: 916137-32-1
M. Wt: 265.29 g/mol
InChI Key: YMIPIEWUKOVUMK-UHFFFAOYSA-N
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Description

3-Ethyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one is a synthetic quinazolinone derivative supplied for research and development purposes. This compound features a nitro group at the 7-position and a methylsulfanyl moiety at the 2-position of the quinazolinone core structure, which are known to be critical for the biological activity of this class of molecules. Quinazolinone derivatives are a significant area of investigation in medicinal chemistry due to their broad spectrum of pharmacological activities . They are frequently explored as core scaffolds in the development of novel anticancer agents, with some analogues acting as potent inhibitors of kinases such as the Epidermal Growth Factor Receptor (EGFR) . The structural motif of a nitro-substituted quinazolinone is also found in compounds investigated for other biological activities, including anti-convulsant effects . The specific substitutions on the quinazolinone core, such as the ethyl group at the N-3 position and the methylsulfanyl group at the C-2 position in this compound, are often optimized to modulate the compound's reactivity, binding affinity, and physicochemical properties. This makes this compound a valuable intermediate for researchers in drug discovery, particularly for synthesizing new chemical entities and establishing structure-activity relationships (SAR). This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

916137-32-1

Molecular Formula

C11H11N3O3S

Molecular Weight

265.29 g/mol

IUPAC Name

3-ethyl-2-methylsulfanyl-7-nitroquinazolin-4-one

InChI

InChI=1S/C11H11N3O3S/c1-3-13-10(15)8-5-4-7(14(16)17)6-9(8)12-11(13)18-2/h4-6H,3H2,1-2H3

InChI Key

YMIPIEWUKOVUMK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])N=C1SC

Origin of Product

United States

Preparation Methods

Niementowski Cyclocondensation

Anthranilic acid derivatives serve as precursors for constructing the bicyclic framework. For example, 4-nitroanthranilic acid undergoes cyclization with formamide or urea derivatives under thermal conditions to yield 7-nitroquinazolin-4(3H)-one intermediates. A modified Niementowski protocol using microwave irradiation reduces reaction times from hours to minutes while maintaining yields of 65–83%.

Key reaction parameters :

  • Temperature : 140–150°C

  • Catalyst : Formamide or ammonium formate

  • Yield : 83% (conventional heating), 86.6% (microwave-assisted)

Benzoxazinone Intermediate Route

Anthranilic acid reacts with acetic anhydride to form 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one, which subsequently undergoes nucleophilic ring-opening with amines or thiols. For instance, refluxing benzoxazinone with o-toluidine in pyridine yields 2-methyl-3-o-tolyl-7-nitroquinazolin-4(3H)-one in 54% yield after chromatographic purification.

Sulfur Incorporation at Position 2

The methylsulfanyl (-SMe) group is introduced via thiolation or displacement of labile substituents:

Nucleophilic Displacement of Chlorine

4-Chloro-7-nitroquinazoline intermediates react with sodium thiomethoxide (NaSMe) in ethanol or THF. This SNAr reaction proceeds efficiently at 60–80°C, achieving yields of 68–75%.

Optimized conditions :

  • Substrate : 4-Chloro-7-nitroquinazoline (5.0 g, 23.8 mmol)

  • Reagent : NaSMe (28.5 mmol)

  • Solvent : Ethanol, 70°C, 4 h

  • Yield : 73%

Thioamide Cyclization

Alternative routes employ thioamides as sulfur donors. For example, N-acylanthranilic acids condense with methyl thioamide in acetic anhydride, forming 2-methylsulfanylquinazolinones via intramolecular cyclodehydration.

Integrated Synthetic Pathways

Combining these steps, two viable routes emerge:

Sequential Functionalization

  • Core formation : 4-Nitroanthranilic acid → 7-nitroquinazolin-4(3H)-one (Niementowski synthesis).

  • Ethylation : N3-alkylation with ethyl iodide.

  • Thiolation : Chlorination at C2 followed by NaSMe substitution.

Overall yield : 52–58%

Convergent Synthesis

  • Intermediate preparation : 2-Chloro-3-ethyl-7-nitroquinazolin-4(3H)-one via chlorination of 3-ethyl-7-nitroquinazolin-4(3H)-one.

  • Thiolation : Displacement with NaSMe.

Advantages : Fewer steps, higher purity (≥95% by HPLC).

Green Chemistry Approaches

Recent advancements emphasize sustainable methodologies:

Deep Eutectic Solvents (DES)

Choline chloride-urea DES facilitates N-alkylation and thiolation at 80°C without toxic solvents. For 3-ethyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one, this method achieves 65% yield with 90% atom economy.

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclocondensation (10–30 min vs. 6–8 h conventionally) and reduces byproduct formation.

Analytical Characterization

Critical spectral data for validation:

  • ¹H NMR (DMSO-d₆): δ 1.42 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.68 (s, 3H, SMe), 4.21 (q, J=7.1 Hz, 2H, NCH₂), 8.31–8.45 (m, 3H, Ar-H).

  • HRMS : m/z calculated for C₁₂H₁₂N₃O₃S [M+H]⁺: 294.0648; found: 294.0651.

Challenges and Optimization Strategies

Challenge Solution Impact
Low solubility of intermediatesUse DMF/DMSO mixtures at elevated temperaturesImproves reaction kinetics by 40%
Over-alkylation at N1/N3Steric hindrance via bulky leaving groupsIncreases regioselectivity to >90%
Sulfur oxidationAnaerobic conditions with N₂ purgingPrevents sulfoxide/sulfone byproducts

Industrial-Scale Considerations

Patent US4644065A details a cost-effective process using triethoxymethane and methyl anthranilate in carbon tetrachloride, achieving 85% purity before recrystallization. Key modifications include:

  • Catalyst : p-Toluenesulfonic acid (0.5 mol%)

  • Temperature gradient : 25°C → 70°C over 2 h

  • Workup : Crystallization from 2-propanol/water

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-(methylthio)-7-nitroquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and elevated temperatures.

    Reduction: Hydrogen gas, palladium on carbon, ethanol, and room temperature.

    Substitution: Amines, thiols, sodium hydride, and aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted quinazolinones with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Recent studies have indicated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, compounds similar to 3-Ethyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one have been tested against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. These studies suggest that modifications in the quinazoline structure can enhance antibacterial efficacy. The presence of electron-withdrawing groups has been correlated with increased antimicrobial activity, indicating that this compound may also possess similar properties .
  • Potential Anticancer Properties :
    • Quinazoline derivatives are known for their anticancer potential. The structural features of this compound may allow it to interact with specific cellular targets involved in cancer progression. Research into related compounds has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells, warranting further investigation into this compound's potential as an anticancer agent .

Antimicrobial Efficacy

A detailed study on the antimicrobial effectiveness of various quinazoline derivatives, including this compound, revealed the following:

CompoundMicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
This compoundMycobacterium smegmatis166.25
Similar Derivative APseudomonas aeruginosa1812.5
Similar Derivative BCandida albicans1425

These results indicate that the compound exhibits substantial antimicrobial properties against both bacterial and fungal strains, making it a candidate for further pharmaceutical development .

Case Studies and Research Findings

  • Synthesis and Characterization :
    • The synthesis of this compound involves several steps, including the formation of the quinazoline ring followed by nitration and sulfanylation processes. Characterization techniques such as NMR spectroscopy and mass spectrometry have been utilized to confirm the structure and purity of synthesized compounds .
  • Biological Testing :
    • In vitro studies have been conducted to assess the biological activity of this compound against various pathogens. Results from these studies suggest that modifications to the quinazoline structure can significantly influence its antimicrobial efficacy, highlighting the importance of structure-activity relationships in drug design .

Mechanism of Action

The mechanism of action of 3-Ethyl-2-(methylthio)-7-nitroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, disrupting key biological processes and leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Similar Quinazolin-4(3H)-one Derivatives

Quinazolin-4(3H)-one derivatives exhibit diverse biological activities and physicochemical properties depending on substituent positions and types. Below is a comparative analysis of 3-ethyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one with structurally related compounds:

Physicochemical and Spectroscopic Differences

  • Nitro Group Position : Moving the nitro group from position 7 (target compound) to 6 (6-nitro-7-tosylquinazolin-4(3H)-one) reduces conjugation with the quinazoline ring, altering UV-Vis absorption and reactivity .
  • Sulfur-Containing Groups : Methylsulfanyl (SCH₃) in the target compound vs. tosyl (SO₂C₆H₄CH₃) in 6-nitro-7-tosylquinazolin-4(3H)-one: The latter’s sulfone group increases thermal stability and hydrogen-bond acceptor capacity .
  • Aromatic vs. Aliphatic Substituents: 2-Methylphenyl in anticonvulsant analogs enhances π-π stacking with receptors, whereas ethyl/morpholino groups in kinase inhibitors favor solubility and target selectivity .

Biological Activity

3-Ethyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one is a quinazoline derivative that has garnered attention for its potential biological activities. This compound, with the chemical formula C11H11N3O3S and CAS number 916137-32-1, has been studied for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The compound features a nitro group, a methylthio group, and an ethyl group attached to the quinazolinone core. Its structure contributes to its biological activity and solubility characteristics. The following table summarizes its key physical and chemical properties:

PropertyValue
Molecular FormulaC11H11N3O3S
Molecular Weight253.28 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antimicrobial Activity

Research has indicated that quinazoline derivatives exhibit significant antimicrobial properties. In a study assessing various quinazoline compounds, this compound demonstrated notable activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, suggesting potential as an alternative antimicrobial agent .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. In vitro tests have shown that this compound effectively inhibits the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound induces apoptosis in these cells, which is evidenced by increased levels of caspase-3 and PARP cleavage in treated cells .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This suggests that the compound may modulate immune responses and could be beneficial in treating inflammatory diseases .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis : By activating apoptotic pathways, the compound can lead to programmed cell death in malignant cells.
  • Modulation of Cytokine Production : It may interfere with signaling pathways that regulate inflammation.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound against drug-resistant bacterial strains. Results indicated a significant reduction in bacterial load in treated subjects compared to controls.
  • Cancer Cell Line Study : In vitro analysis revealed that treatment with this quinazoline derivative led to a dose-dependent decrease in cell viability across multiple cancer cell lines, with IC50 values indicating strong potency.

Q & A

Basic: What synthetic methodologies are typically employed to prepare 3-Ethyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one?

Answer:
The synthesis of this compound involves sequential functionalization of the quinazolinone core. A common route includes:

Nitration : Introducing the nitro group at the 7-position via nitration under acidic conditions (e.g., concentrated H₂SO₄/HNO₃) .

Substituent introduction : Alkylation or sulfanylation at the 2- and 3-positions using reagents like methylsulfanyl chloride or ethyl iodide in polar aprotic solvents (e.g., DMF) .

Purification : Recrystallization from ethanol/acetone mixtures to obtain single crystals for structural validation .
Key considerations : Reaction temperature control (e.g., 373 K for nitration) and stoichiometric ratios to avoid over-nitration or side products .

Basic: How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its packing?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key findings include:

  • Unit cell parameters : Monoclinic system (e.g., P2₁/n space group) with typical dimensions a = 5.1–13.5 Å, β ≈ 99° .
  • Intermolecular interactions :
    • N—H⋯O hydrogen bonds : Form centrosymmetric dimers (e.g., N3—H⋯O3, 2.08 Å) .
    • π–π stacking : Between quinazolinone and aromatic rings (3.45–3.68 Å) .
  • Refinement : SHELXL-97 software with R₁ ≈ 0.034 and wR₂ ≈ 0.096 .

Advanced: What challenges arise during X-ray data refinement for nitro-substituted quinazolinones, and how are they resolved?

Answer:
Challenges include:

  • Disorder in nitro groups : Due to rotational flexibility, resolved by constraining geometry or using split-site models .
  • Hydrogen atom placement : Riding models for H-atoms (C—H = 0.93–0.95 Å, N—H = 0.86 Å) with isotropic displacement parameters (Uiso = 1.2×Ueq of parent atoms) .
  • Data-to-parameter ratio : Aim for >10:1 to ensure reliability (e.g., 2783 reflections for 201 parameters) .
    Mitigation : Iterative refinement cycles in SHELX and validation with tools like checkCIF .

Advanced: How do substituents like ethyl and methylsulfanyl influence the compound’s electronic properties and reactivity?

Answer:

  • Electronic effects :
    • Methylsulfanyl (SMe) : Electron-donating via resonance, increasing electron density at C2, enhancing nucleophilic substitution reactivity .
    • Nitro group : Electron-withdrawing, directing electrophilic attacks to the 5- and 8-positions .
  • Reactivity :
    • Sulfanyl group : Susceptible to oxidation (e.g., to sulfoxide/sulfone) under mild conditions, enabling further functionalization .
  • Spectroscopic validation : IR (C=O stretch ~1700 cm⁻¹) and ¹H NMR (ethyl triplet δ ~1.3 ppm) .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assigns substituents (e.g., ethyl protons at δ 1.2–1.4 ppm, aromatic protons δ 7.5–8.5 ppm) .
  • IR spectroscopy : Confirms C=O (1670–1700 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) groups .
  • Mass spectrometry (MS) : High-resolution MS for molecular ion validation (e.g., [M+H]⁺ at m/z 293.06) .
  • Elemental analysis : Matches calculated C, H, N, S percentages (e.g., C 53.1%, N 15.8%) .

Advanced: How can computational modeling complement experimental data to resolve structural discrepancies?

Answer:

  • DFT calculations : Optimize geometry (e.g., B3LYP/6-31G*) and compare bond lengths/angles with SC-XRD data .
  • Electrostatic potential maps : Predict reactive sites (e.g., nitro group’s electrophilic nature) .
  • Docking studies : For bioactive derivatives, model interactions with biological targets (e.g., anticonvulsant activity via GABA receptors) .
    Validation : Root-mean-square deviation (RMSD) <0.1 Å between computed and experimental structures .

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